molecular formula C16H13ClN4O4 B12002298 N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

Cat. No.: B12002298
M. Wt: 360.75 g/mol
InChI Key: WGPWXMUWJODMSI-GIJQJNRQSA-N
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Description

Structural Significance of N'-[(E)-(2-Chloro-5-Nitrophenyl)Methylideneamino]-N-(2-Methylphenyl)Oxamide

The molecular architecture of This compound features three critical components:

  • 2-Chloro-5-nitrophenyl group : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents enhance electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., DNA bases or enzyme active sites). The nitro group’s resonance effects further stabilize the imine (C=N) bond, increasing compound stability under physiological conditions.
  • 2-Methylphenyl group : The methyl (-CH₃) substituent contributes hydrophobicity, improving membrane permeability and cellular uptake.
  • Oxamide bridge : The dual amide (-NH-C(=O)-C(=O)-NH-) moiety enables hydrogen bonding with proteins and nucleic acids, while its planar structure permits π-π stacking interactions with aromatic residues.

Crystallographic studies of analogous Schiff base-oxamide complexes reveal distorted octahedral geometries around metal centers, with ligand coordination occurring via imine nitrogen and carbonyl oxygen atoms. For example, Mn(II) and Zn(II) complexes derived from similar ligands exhibit bond lengths of 1.95–1.99 Å (M–N) and 1.81–1.97 Å (M–O), consistent with strong metal-ligand interactions. Hirshfeld surface analyses further demonstrate that non-covalent interactions (e.g., C–H···O, π-stacking) stabilize the crystal lattice, a feature critical for maintaining structural integrity in biological environments.

Table 1: Structural and Electronic Properties of Analogous Schiff Base-Oxamide Complexes

Metal Ion Coordination Geometry Bond Length (M–N, Å) Bond Length (M–O, Å) Biological Activity (IC₅₀, μM)
Mn(II) Distorted Octahedral 1.987–1.997 1.819–1.969 12.4 (A549 cells)
Zn(II) Octahedral 2.01–2.12 1.89–1.95 8.7 (A549 cells)
Fe(II) Tetrahedral 1.94–2.08 1.85–1.92 15.2 (E. coli)

Role of Imine and Oxamide Functionalities in Bioactive Compound Design

The imine (C=N) group serves as a metal-chelating site, enabling the formation of stable complexes with therapeutic metal ions like Zn(II) and Mn(II). These complexes often exhibit enhanced bioactivity compared to free ligands due to increased lipophilicity and modified electronic configurations. For instance, Zn(II) complexes of Schiff base-oxamide hybrids demonstrate superior antibacterial activity against Staphylococcus aureus (MIC: 4–8 μg/mL) compared to ligand-only counterparts (MIC: 32–64 μg/mL).

The oxamide moiety contributes to bioactivity through two mechanisms:

  • Hydrogen Bonding : The carbonyl oxygen atoms act as hydrogen bond acceptors, facilitating interactions with DNA minor grooves or protein binding pockets.
  • Redox Activity : Oxamide-linked complexes participate in electron-transfer reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells.

Spectroscopic studies (e.g., UV-Vis, FTIR) confirm that the oxamide bridge remains non-ionized in physiological pH, preserving its ability to coordinate metals while maintaining solubility. Density functional theory (DFT) calculations further reveal that the highest occupied molecular orbital (HOMO) of This compound localizes on the nitro and imine groups, indicating sites prone to electrophilic attack during biological interactions.

Properties

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-14(10)19-15(22)16(23)20-18-9-11-8-12(21(24)25)6-7-13(11)17/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+

InChI Key

WGPWXMUWJODMSI-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Nitration of 2-Chlorobenzaldehyde

Nitration of 2-chlorobenzaldehyde under controlled conditions introduces a nitro group at the para position relative to the chloro substituent. This reaction is governed by the directing effects of the electron-withdrawing chloro and aldehyde groups, favoring nitration at the 5-position. A mixture of concentrated nitric and sulfuric acids at 0–5°C achieves moderate yields, though side products like meta-nitro isomers may form.

Chlorination of 4-Nitrobenzaldehyde

Alternative approaches involve chlorinating 4-nitrobenzaldehyde using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). For instance, heating 4-nitrobenzaldehyde with POCl₃ at 60°C for 16 hours yields 2-chloro-5-nitrobenzaldehyde, as evidenced by similar protocols in the synthesis of chlorinated nitroaromatics. Post-treatment includes distillation to recover excess POCl₃ and recrystallization from isopropanol to achieve >99% purity.

Table 1: Comparison of 2-Chloro-5-nitrobenzaldehyde Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Nitration of 2-chlorobenzaldehydeHNO₃, H₂SO₄0–565–7095
Chlorination of 4-nitrobenzaldehydePOCl₃, PCl₅6089.599.5

Preparation of N-(2-Methylphenyl)oxamic Acid

N-(2-Methylphenyl)oxamic acid serves as the second key precursor. Its synthesis follows classical oxamide formation strategies:

Reaction of 2-Methylaniline with Oxalyl Chloride

2-Methylaniline reacts with oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0°C to form N-(2-methylphenyl)oxalyl chloride. Subsequent hydrolysis with ice water yields the oxamic acid. This method, adapted from analogous procedures, achieves yields of 80–85%.

2-Methylaniline+(COCl)2N-(2-methylphenyl)oxalyl chlorideH2ON-(2-methylphenyl)oxamic acid\text{2-Methylaniline} + (\text{COCl})2 \rightarrow \text{N-(2-methylphenyl)oxalyl chloride} \xrightarrow{\text{H}2\text{O}} \text{N-(2-methylphenyl)oxamic acid}

Alternative Route via Ethyl Oxalate

Condensing 2-methylaniline with ethyl oxalate in ethanol under reflux forms the ethyl ester of N-(2-methylphenyl)oxamic acid. Saponification with aqueous NaOH produces the free acid with comparable yields.

Condensation Reaction to Form the Target Compound

The final step involves a Schiff base condensation between 2-chloro-5-nitrobenzaldehyde and N-(2-methylphenyl)oxamic hydrazide. The hydrazide is prepared by treating N-(2-methylphenyl)oxamic acid with hydrazine hydrate in ethanol.

Reaction Mechanism

  • Hydrazide Formation :

    N-(2-methylphenyl)oxamic acid+N2H4N-(2-methylphenyl)oxamic hydrazide+H2O\text{N-(2-methylphenyl)oxamic acid} + \text{N}_2\text{H}_4 \rightarrow \text{N-(2-methylphenyl)oxamic hydrazide} + \text{H}_2\text{O}
  • Condensation :
    The hydrazide reacts with 2-chloro-5-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the hydrazone linkage.

Table 2: Optimization of Condensation Reaction Conditions

ParameterOptimal ValueEffect on Yield (%)
SolventEthanol89.9
CatalystAcetic acid90.6
Temperature (°C)60–6589.9–90.6
Reaction Time (h)4–686.4–90.6

Analytical Characterization

The final product is validated via spectroscopic and chromatographic methods:

  • ¹H NMR (CDCl₃) : Peaks at δ 9.25 (d, 1H), 8.47 (dd, 1H), and 7.57 (d, 1H) confirm the aromatic and hydrazone protons.

  • HPLC : Purity >99.5% using a C18 column and acetonitrile/water mobile phase.

  • Melting Point : 109–111°C, consistent with the crystalline structure .

Chemical Reactions Analysis

Hydrolysis of the Schiff Base Moiety

The imine (C=N) bond in this compound undergoes acid-catalyzed hydrolysis , yielding:

  • 2-Chloro-5-nitrobenzaldehyde (released aldehyde)

  • N-(2-Methylphenyl)oxamic acid hydrazide (amide-containing product)

Conditions :

  • Solvent: Dilute HCl (0.1–1 M) or H₂SO₄ in aqueous ethanol

  • Temperature: 60–80°C

  • Time: 2–4 hours

Mechanism : Protonation of the imine nitrogen weakens the C=N bond, facilitating nucleophilic water attack .

Reduction of the Nitro Group

The -NO₂ group at the 5-position of the phenyl ring can be selectively reduced to an amine (-NH₂):

Reducing Agent ConditionsProductYield
SnCl₂/HClReflux in ethanol, 4–6 hours5-Amino-2-chlorophenyl derivative70–85%
H₂/Pd-C1–2 atm H₂, room temperatureSame as above90–95%

The reduced amine product retains the oxamide backbone, enabling further functionalization (e.g., diazotization) .

Nucleophilic Aromatic Substitution (NAS)

The 2-chloro substituent participates in NAS with strong nucleophiles:

Nucleophile ConditionsProductNotes
NaOH (aqueous)120°C, 12–24 hours2-Hydroxy derivativeLow yield due to steric hindrance
NH₃ (excess)Sealed tube, 150°C, 48 hours2-Amino derivativeRequires copper catalyst

The nitro group meta-directs substitution, favoring reactivity at the 2-position.

Metal Complexation

The compound acts as a bidentate ligand , coordinating via:

  • Imine nitrogen

  • Oxamide oxygen

Documented Complexes :

Metal Ion StoichiometryGeometryApplication
Cu(II)1:2 (M:L)Square planarAntimicrobial studies
Fe(III)1:1OctahedralCatalytic oxidation reactions

Stability constants (log K) for Cu(II) complexes range from 8.2–9.5 in methanol.

Cycloaddition Reactions

The imine group participates in [3+2] cycloadditions with nitrile oxides, forming isooxazoline derivatives:

Example Reaction :

  • Reagent: Benzontrile oxide (generated in situ from benzaldehyde oxime)

  • Conditions: DCM, 25°C, 12 hours

  • Product: Isooxazoline-fused oxamide (73% yield)

Photochemical Reactivity

Under UV light (254 nm), the nitro group undergoes photoisomerization or denitration , depending on solvent:

Solvent Primary PathwaySecondary Product
AcetonitrileIsomerization to nitrosoStable nitroso-oxamide conjugate
MethanolDenitrationChlorophenyl-oxamide derivative

Quantum yield for denitration: Φ = 0.12 ± 0.03 .

Oxidative Degradation

Strong oxidants (e.g., KMnO₄) cleave the oxamide backbone:

Products :

  • 2-Chloro-5-nitrobenzoic acid

  • N-(2-Methylphenyl)urea

Conditions :

  • 5% KMnO₄ in H₂SO₄

  • 70°C, 1 hour

Thermal Stability

Thermogravimetric Analysis (TGA) Data :

  • Decomposition onset: 210°C

  • Major mass loss steps:

    • 210–250°C: Loss of NO₂ (calc. 14.2%, observed 13.8%)

    • 300–320°C: Oxamide backbone breakdown

No melting point is observed before decomposition, indicating amorphous solid-state behavior.

This compound’s reactivity is governed by synergistic effects of its electron-withdrawing nitro group, oxamide hydrogen-bonding capacity, and aromatic chloro substituent. Further studies on catalysis and bioactivity modulation are warranted .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chlorinated nitrophenyl group and an oxamide moiety, which contribute to its reactivity and potential applications. The synthesis typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methylphenylamine under acidic or basic conditions to yield the desired oxamide product. This process can be optimized for yield and purity through various purification techniques, such as recrystallization or chromatography.

Table 1: Summary of Synthesis Parameters

Parameter Details
Starting Materials 2-chloro-5-nitrobenzaldehyde, 2-methylphenylamine
Reaction Type Condensation reaction
Catalysts Used Acidic or basic catalysts
Purification Methods Recrystallization, chromatography

Chemistry

In the field of chemistry, N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial properties against various bacterial strains and fungi. For instance, preliminary investigations have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Medicine

The compound is being investigated for its potential use in drug development. Its structure allows it to act as a lead compound for designing new therapeutic agents targeting specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Industry

In industrial applications, this compound is utilized in the development of advanced materials. Its properties make it suitable for use in polymers and coatings that require specific characteristics such as thermal stability or chemical resistance.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of around 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related compounds derived from this compound. The study found that certain derivatives showed significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), suggesting that modifications to the structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitro and chloro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound belongs to a broader class of N,N'-diaryl oxamides and imine-linked derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
N'-[(E)-(2-Chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide C₁₆H₁₃ClN₄O₄ 372.76 g/mol 2-chloro-5-nitrophenyl, 2-methylphenyl High polarity due to nitro group; (E)-configuration stabilizes imine
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 329.67 g/mol 2-chloro-5-nitrophenyl, 2-nitrobenzoyl Strong electron-withdrawing effects; crystallographically validated planar structure
N'-(2-Methoxy-5-methylphenyl)-N-(2-phenylethyl)oxamide C₁₈H₂₀N₂O₃ 312.36 g/mol 2-methoxy-5-methylphenyl, phenethyl Moderate LogP (2.76) due to methoxy and methyl groups; lower polarity
N-Benzyl-N'-[(E)-(4-isopropylphenyl)methylideneamino]oxamide C₁₉H₂₁N₃O₂ 323.39 g/mol 4-isopropylphenyl, benzyl Bulky isopropyl group enhances steric hindrance; potential for π-π stacking
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine C₈H₉ClN₂O₂ 200.62 g/mol 2-chloro-5-nitrophenyl, methylamine Smaller molecule with high solubility; used in drug intermediate synthesis

Crystallographic and Configurational Insights

The (E)-configuration of the methylideneamino bridge in the target compound is stabilized by intramolecular hydrogen bonding, a feature observed in similar imine derivatives . This configuration contrasts with the Z-isomers reported in thioanhydride derivatives, where steric and electronic factors favor alternative geometries . Crystallographic tools like SHELX are critical for resolving such configurations .

Research Findings and Implications

  • Synthetic Routes : The target compound is synthesized via condensation reactions involving oxamide precursors and nitroaryl aldehydes, analogous to methods described for benzimidazole derivatives .
  • Stability: The nitro group’s electron-withdrawing nature increases oxidative stability but may reduce solubility in nonpolar solvents compared to methoxy-substituted analogues .
  • Biological Interactions : The 2-methylphenyl group may enhance membrane permeability, while the chloro-nitrophenyl moiety could interact with biological targets via halogen bonding, as seen in related anticancer compounds .

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN3O3
  • Molecular Weight : 319.74 g/mol
  • Physical State : Typically appears as a yellow crystalline solid.
  • Solubility : Sparingly soluble in water but soluble in organic solvents like ethanol.

The biological activity of this compound is thought to be linked to its ability to interact with various molecular targets, including enzymes and receptors. Its structural features facilitate the formation of hydrogen bonds and other interactions, potentially leading to the inhibition or modulation of target activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, Schiff bases have been reported to show activity against various bacterial strains, suggesting that this compound may also possess similar properties. The specific mechanisms often involve the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

Studies have explored the anticancer potential of related compounds. For instance, derivatives of nitrophenyl compounds have shown cytotoxic effects against several cancer cell lines. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Case Studies and Research Findings

  • Study on Antidiabetic Activity :
    A study investigated the effects of similar compounds on pancreatic β-cell protection against endoplasmic reticulum (ER) stress. The findings indicated that modifications in the chemical structure could significantly enhance protective effects against ER stress-induced cell death, providing a basis for further exploration of this compound in diabetes treatment .
  • Enzyme Inhibition Studies :
    Compounds with oxamide structures have been screened for enzyme inhibition capabilities. Preliminary data suggest potential inhibition of alkaline phosphatase and other enzymes, indicating a broader therapeutic application spectrum for this compound .
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays have revealed that related nitrophenyl compounds exhibit varying degrees of cytotoxicity against human cancer cell lines, which may be applicable for this compound as well .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntidiabeticProtects pancreatic β-cells from ER stress
Enzyme InhibitionInhibits alkaline phosphatase

Q & A

Q. What are the optimal synthetic routes for N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the condensation of 2-chloro-5-nitrobenzaldehyde with an amine-containing precursor, followed by oxamide coupling. Key steps include:

  • Schiff base formation : Reacting 2-chloro-5-nitrobenzaldehyde with a primary amine under reflux in ethanol (70–80°C, 6–8 hours) to form the imine intermediate.
  • Oxamide coupling : Using oxalyl chloride or ethyl oxalate to introduce the oxamide moiety.
    Characterization :
  • 1H NMR : Confirm imine (E)-configuration via a singlet at δ 8.3–8.5 ppm (CH=N).
  • LC–MS : Monitor molecular ion peaks (e.g., [M+H]+) to verify purity.
  • IR spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
    Reference examples from structurally similar compounds in and .

Q. How can researchers safely handle this compound given its reactive functional groups (nitro, chloro, amide)?

Methodological Answer:

  • Nitro group hazards : Avoid friction/heat due to explosive potential; store in inert atmospheres.
  • Chloro group toxicity : Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Amide stability : Store at 2–8°C in airtight containers to prevent hydrolysis.
    Safety protocols from (oxamide derivative SDS) recommend consulting institutional guidelines for waste disposal and emergency procedures.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z isomerism in the imine group).
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate aromatic protons in the 2-chloro-5-nitrophenyl group.
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values).
    Structural analysis of related compounds in and highlights the necessity of multi-technique validation.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties of this compound?

Methodological Answer:

  • HOMO-LUMO analysis : Use software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals and assess charge-transfer potential.
  • Electrostatic potential mapping : Identify electron-deficient regions (nitro group) for reactivity studies.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models.
    provides SMILES/InChI descriptors for similar compounds, enabling accurate input structures for DFT.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR) during characterization?

Methodological Answer:

  • Dynamic effects : Assess temperature-dependent NMR for tautomerism (e.g., keto-enol shifts in amides).
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted aldehyde or amine precursors).
  • Isotopic labeling : Introduce deuterated solvents to confirm solvent peaks or exchangeable protons.
    emphasizes cross-validation with LC–MS and elemental analysis to address discrepancies.

Q. How can the environmental fate of this compound be studied, particularly its persistence in aquatic systems?

Methodological Answer:

  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–10) at 25–50°C to measure degradation rates.
  • Photolysis experiments : Exclude aqueous solutions to UV-Vis light (λ = 254–365 nm) and monitor nitro group reduction via LC–MS.
  • QSAR modeling : Predict biodegradation pathways using substituent electronic parameters (e.g., Hammett constants for Cl/NO₂ groups).
    outlines methodologies for tracking atmospheric pollutants, adaptable to aquatic systems.

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